Compound Description: Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key intermediate in the synthesis of Sitagliptin, a drug used for the treatment of type 2 diabetes. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine functionality. []
Relevance: This compound is structurally similar to Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate, differing only in the ester functionality. The ethyl ester in Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate is replaced with a carboxylic acid in Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. Additionally, the amine group is protected with a Boc group. These structural modifications are commonly encountered in synthetic routes targeting Sitagliptin, highlighting the close relationship between these compounds. [, , ]
Compound Description: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a β-amino acid and a crucial building block in the synthesis of Sitagliptin, a medication for type 2 diabetes. [, , , , ]
Relevance: This compound represents the core structure of Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate without the ethyl ester. It's the direct product of hydrolyzing the ester in the target compound. This structural similarity makes (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid a critical precursor in many synthetic approaches to Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate and, ultimately, Sitagliptin. [, , ]
Compound Description: (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid serves as a crucial intermediate in various synthetic pathways for Sitagliptin, a drug used to treat type 2 diabetes. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the amine group. []
Relevance: This compound shares a significant structural resemblance with Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate. The primary distinction lies in the replacement of the ethyl ester in the target compound with a carboxylic acid in (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. Furthermore, a Boc protecting group is present on the amine. This close structural relationship, along with its role as a key intermediate in Sitagliptin synthesis, underscores the importance of this compound. [, ]
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Compound Description: Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate represents a significant starting material in the synthesis of Sitagliptin, a drug employed in the management of type 2 diabetes. []
Relevance: This compound shares a core structure with Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate, differing primarily in the presence of a ketone group instead of the amine. This ketone can be transformed into the chiral amine through various methods, such as asymmetric hydrogenation or biocatalytic transamination. The structural similarity and its role as a precursor in Sitagliptin synthesis underscore the relevance of this compound. [, , ]
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Compound Description: Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is another key starting material employed in synthesizing Sitagliptin, a medication for treating type 2 diabetes. []
Compound Description: These are a series of compounds designed as potent inhibitors of dipeptidyl peptidase-4 (DPP-4). []
Relevance: This class of compounds incorporates the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl moiety, which is the same core structure as in Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate. The key difference lies in the replacement of the ethyl ester in the target compound with a (3aS,7aS)-octahydro-1H-indol-1-yl substituent attached to the carbonyl group. This structural variation is designed to interact with the S2 pocket of the DPP-4 enzyme, highlighting the importance of exploring different substituents to enhance the inhibitory activity against DPP-4. []
Compound Description: (R)-4-Chloro-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key intermediate used in a specific synthetic route for Sitagliptin. []
Relevance: This compound exhibits structural similarity to Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate, with a chlorine atom replacing the hydrogen on the beta carbon. The presence of the chlorine atom introduces a new chiral center. This modification can influence the reactivity and stereochemical outcome of subsequent reactions in the synthetic pathway to Sitagliptin. []
(R)-Ethyl-4-chloro-3-hydroxyl butanoate
Compound Description: (R)-Ethyl-4-chloro-3-hydroxyl butanoate is an intermediate used in a specific enzymatic synthesis route of Sitagliptin intermediate (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. []
Relevance: This compound exhibits structural similarity to Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate, with a chlorine atom replacing the hydrogen on the beta carbon, a hydroxyl group replacing the amino group on the alpha carbon, and the 2,4,5-trifluorophenyl substituent absent on the gamma carbon. The introduction of chlorine and hydroxyl groups and the subsequent steps to introduce the 2,4,5-trifluorophenyl substituent and convert the hydroxyl group to amino group highlight the flexibility in designing synthetic routes toward the target molecule. []
Compound Description: RB 101 is a complete inhibitor of the enkephalin-catabolizing enzymes. It's almost devoid of morphine side effects. []
Relevance: While RB 101 itself doesn't share structural similarities with Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate, its mention in a study investigating the antinociceptive effects of CCK-B antagonists is relevant. The study highlights the potential for using combinations of different drug classes to achieve enhanced therapeutic outcomes. This information could be relevant in exploring potential synergistic effects or alternative therapeutic approaches for conditions where both Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate (as a precursor to Sitagliptin) and enkephalin-related pathways might be involved. []
Source and Classification
The compound can be sourced from various suppliers and is identified by the CAS number 1151240-91-3. It falls under the category of amino acid derivatives and plays a crucial role in organic synthesis as an intermediate for more complex molecules. Its structural formula can be represented as C10H10F3NO2, with a molecular weight of approximately 233.19 g/mol .
Synthesis Analysis
The synthesis of ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate typically involves several steps:
Starting Materials: The synthesis commonly begins with 2,4,5-trifluorophenyl acetonitrile and ethyl alpha-bromoacetate.
Reaction Conditions: The initial reaction occurs in the presence of zinc as a reducing agent in tetrahydrofuran solvent, leading to the formation of ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate.
Reduction Step: The keto group is subsequently reduced to an amino group using reducing agents such as lithium aluminum hydride or sodium borohydride .
Industrial Methods: For large-scale production, continuous flow reactors may be employed to optimize yield and purity while minimizing waste .
Technical Parameters
Temperature: Reactions are typically conducted at controlled temperatures to ensure optimal yields.
Purification: Post-synthesis purification methods include recrystallization or chromatography to isolate the desired product.
Molecular Structure Analysis
Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate exhibits a chiral center at the carbon atom adjacent to the amino group. The trifluorophenyl group significantly influences its chemical properties due to the electronegative fluorine atoms.
Structural Features
Chirality: The compound exists as an enantiomer with specific biological activity linked to its stereochemistry.
Functional Groups: The presence of both an amino group and an ethyl ester contributes to its reactivity in biochemical pathways.
Spectroscopic Data
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound .
Chemical Reactions Analysis
Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate participates in several key chemical reactions:
Oxidation: The amino group can be oxidized to form nitro or imino derivatives using agents like potassium permanganate.
Reduction: Further reduction can yield secondary or tertiary amines.
Substitution Reactions: The trifluorophenyl group is reactive towards electrophilic aromatic substitution reactions .
Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate primarily targets enzymes involved in metabolic pathways:
Target Enzymes
It interacts with enzymes such as proteases and esterases that play crucial roles in various biochemical processes.
Mode of Action
The compound binds to active sites on these enzymes, inhibiting their normal function which can lead to altered metabolic processes such as energy production through pathways like glycolysis and the tricarboxylic acid cycle .
Physical and Chemical Properties Analysis
Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate has several notable physical and chemical properties:
Appearance: Typically presented as a colorless liquid or oil.
Solubility: Soluble in organic solvents like chloroform but less soluble in water due to its hydrophobic trifluorophenyl group.
Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
Relevant Data
Melting Point: Not commonly specified; varies based on purity.
Boiling Point: Not specified; dependent on atmospheric pressure.
Applications
Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate has diverse applications across multiple scientific fields:
Pharmaceutical Research: Serves as a key intermediate in synthesizing drugs targeting neurological disorders and cardiovascular diseases.
Biochemical Studies: Used in enzyme-substrate interaction studies and protein-ligand binding research.
Industrial Chemistry: Employed in producing agrochemicals and other industrial compounds .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.